Melanocyte protein PMEL 17 precursor, also known as premelanosome protein or glycoprotein 100, is a crucial protein encoded by the PMEL gene in humans. This protein is primarily expressed in melanosomes, the organelles responsible for melanin production in melanocytes, and is involved in melanosome maturation, melanogenesis, and the polymerization of melanin. The PMEL protein undergoes extensive post-translational modifications and proteolytic processing to form fibrillar structures that are essential for the structural integrity of melanosomes .
PMEL is classified as a type I transmembrane glycoprotein, characterized by a single membrane-spanning domain with a large extracellular region. It is predominantly found in pigment cells of the skin and eyes, and its expression is regulated by the microphthalmia-associated transcription factor. The protein has several aliases including PMEL, SILV, gp100, and Pmel17, reflecting its diverse roles in pigmentation and melanoma biology .
The synthesis of PMEL begins in the endoplasmic reticulum as an integral membrane glycoprotein. It undergoes several post-translational modifications, including N-linked glycosylation and cleavage by various proteases. The processing involves proprotein convertases and other enzymes that facilitate the generation of smaller peptide fragments from the full-length protein. These fragments can then assemble into amyloid-like fibrils within the melanosome .
The peptide PMEL 209-217 has been identified as a significant immunogenic epitope derived from PMEL, which shows promise as a vaccine candidate against melanoma. This peptide is generated through cytosolic processing by proteasomes and is presented independently of transporter-associated proteins (TAP), enhancing its potential for therapeutic applications .
PMEL consists of 661 amino acids with a molecular weight of approximately 100 kDa. Its structure includes a short signal peptide, followed by an extensive luminal domain that can be divided into several subdomains based on sequence homology. Key features include:
The structural integrity of PMEL is essential for its function in melanin synthesis and storage.
PMEL undergoes several chemical reactions during its maturation process:
These reactions highlight PMEL's role not only as a structural component but also as an active participant in pigment synthesis.
PMEL functions primarily through its role in the formation of fibrillar structures within melanosomes. The mechanism involves:
This multifaceted mechanism underscores PMEL's importance in both pigmentation and immunological contexts.
PMEL exhibits several notable physical and chemical properties:
These properties are critical for its function in melanosome integrity and melanin production.
PMEL has significant applications in cancer research and treatment:
The PMEL 209-217 fragment corresponds to a nonapeptide (9-amino acid segment) derived from the human melanocyte-specific protein PMEL17 (also known as gp100 or SILV). This peptide represents amino acid residues 209 to 217 within the full-length 661-amino acid PMEL17 precursor protein. The native human sequence is ITDQVPFSV (Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val), with a molecular formula of C₄₆H₇₂N₁₀O₁₅ and a molecular weight of 1005.12 Da [1]. Position 210 features threonine (T), which serves as a secondary anchor residue for binding to the human leukocyte antigen (HLA)-A*0201 molecule – the most prevalent MHC class I allele in melanoma patients [1] [3].
A clinically significant modified variant substitutes methionine (M) for threonine at position 210, resulting in the sequence IMDQVPFSV (Ile-Met-Asp-Gln-Val-Pro-Phe-Ser-Val). This modified peptide has a molecular formula of C₄₇H₇₄N₁₀O₁₄S₁ and a molecular weight of 1035.2 Da [1] [5]. The substitution replaces a polar uncharged residue (Thr) with a non-polar sulfur-containing residue (Met), fundamentally altering the peptide's biochemical properties and interaction dynamics with the HLA-A*0201 binding groove.
Table 1: Primary Structural Characteristics of PMEL 209-217 Variants
Property | Native Peptide (ITDQVPFSV) | Modified Peptide (IMDQVPFSV) |
---|---|---|
Amino Acid Sequence | ITDQVPFSV | IMDQVPFSV |
Molecular Formula | C₄₆H₇₂N₁₀O₁₅ | C₄₇H₇₄N₁₀O₁₄S₁ |
Molecular Weight (Da) | 1005.12 | 1035.2 |
CAS Registry Number | 162558-10-3 | 181477-43-0 |
Key Residue Position 210 | Threonine (Polar) | Methionine (Hydrophobic) |
The generation of the PMEL 209-217 epitope involves a tightly regulated series of post-translational modifications (PTMs) and proteolytic processing events within melanocytes and melanoma cells. Full-length PMEL17 is synthesized as a type I transmembrane glycoprotein in the endoplasmic reticulum (ER). Within the ER, it undergoes initial N-glycosylation and disulfide bond formation [2] [6]. Unlike other melanosomal proteins (e.g., tyrosinase, TYRP1, DCT), PMEL17 is rapidly processed in the ER and early Golgi compartments, facilitating its direct targeting to stage I melanosomes [2] [8].
Proteolytic processing is critical for liberating the 209-217 fragment and enabling its eventual presentation by MHC class I molecules. Key processing steps include:
Table 2: Key Post-Translational Modifications and Processing Steps for PMEL17 Relevant to 209-217 Epitope Generation
Processing Step | Location | Key Enzymes/Processes | Outcome | Relevance to 209-217 Epitope |
---|---|---|---|---|
N-Glycosylation | Endoplasmic Reticulum | Oligosaccharyltransferase | Adds N-linked glycans; aids folding | May influence initial accessibility |
Initial Cleavage | trans-Golgi Network | Proprotein convertase (e.g., Furin) | Generates Mα and Mβ fragments | Liberates region containing 209-217 |
Ectodomain Shedding | Plasma Membrane / Endosomes | ADAM family metalloproteases | Releases Mα fragment | Allows Mα access to endosomal system |
Amyloidogenic Processing | Stage I Melanosomes | Low pH, Melanosomal proteases (e.g., Cathepsins) | Mα fragments form amyloid fibrils; Further cleavage | Potential liberation of 209-217 fragment within melanosome |
Final Degradation | Lysosomes / Melanosomes | γ-Secretase, Lysosomal hydrolases | Degrades transmembrane remnant (Mβ) | Completes turnover |
Expression of the PMEL gene itself is transcriptionally regulated by the microphthalmia-associated transcription factor (MITF), linking epitope availability to melanocyte differentiation status [8] [10]. The liberated 209-217 peptide is then translocated into the cytosol via peptide transporters (TAP), further trimmed by cytosolic peptidases, and finally loaded onto HLA-A*0201 molecules in the ER for cell surface presentation to CD8+ T cells [3].
The PMEL protein is evolutionarily conserved, with the mouse homolog (often termed pmel17 or silver) sharing approximately 76% amino acid identity with human gp100 overall [4] [7]. However, significant divergence occurs within the region encompassing the HLA-A*0201-restricted 209-217 epitope and its homologous murine sequence.
The human PMEL 209-217 sequence is ITDQVPFSV. The corresponding homologous sequence in murine PMEL is ITDQVPFSV – identical to the human sequence [3] [4]. Despite this sequence identity within the 209-217 fragment itself, critical differences exist in the flanking regions and in the context of MHC restriction:
Table 3: Comparative Analysis of Human and Murine PMEL 209-217 Context
Feature | Human System | Murine System | Functional Consequence |
---|---|---|---|
PMEL 209-217 Sequence | ITDQVPFSV | ITDQVPFSV (Identical) | Sequence conservation suggests functional importance |
Restricting MHC Molecule | HLA-A*0201 | H-2Dᵇ | Different MHC molecules govern presentation |
Native Peptide Immunogenicity | Poor immunogen in patients and HLA-A2 Tg mice | Poor immunogen in C57BL/6 mice | Tolerance to self-epitope in both species |
Immunization with Homolog | Modified peptide (IMDQVPFSV) used | Human gp100 protein/DNA used | Xenogeneic vaccination breaks tolerance |
Key Immunogenic Epitope (Example) | hgp100₂₀₉₋₂₁₇ (Modified) | hgp100₂₅–₃₃ (KVPRNQDWL) | Species-specific sequence differences enable cross-reactive T cell priming |
The substitution of threonine (T) with methionine (M) at position 210 (T210M) in the modified peptide IMDQVPFSV represents a rationally designed alteration to enhance immunogenicity. This modification was engineered based on the known anchor residue preferences of the HLA-A*0201 binding groove, which favors large hydrophobic residues like methionine, leucine, or phenylalanine at the secondary anchor position (P2) [1] [3].
The structural and functional consequences of this single amino acid change are profound:
Table 4: Biophysical and Immunological Impact of T210M Substitution in PMEL 209-217
Parameter | Native Peptide (ITDQVPFSV) | Modified Peptide (IMDQVPFSV) | Fold Change/Improvement |
---|---|---|---|
HLA-A*0201 Binding Affinity | Intermediate (~100 nM) | High | ~100-fold increase |
Complex Dissociation Rate | Fast | Slow | Significantly slower |
Half-life of pMHC Complex | Short | Long | >3-fold longer [1] |
Stabilization of "Empty" HLA-A2 on RMA-S | Weak | Strong | ~2-3 log increase |
Induction of IFN-γ from T cells | Weak | Strong | ~3-log increase in potency |
Priming of Naïve T Cell Responses | Minimal | Robust | Clinically effective |
The T210M-modified peptide (IMDQVPFSV) thus overcomes the intrinsic poor immunogenicity of the self-antigen not primarily by evading T cell tolerance – as studies in epitope-knockout transgenic mice showed tolerance was not the major barrier [3] – but by forming a more stable target structure (pMHC complex) that effectively engages and activates pre-existing, albeit low-affinity, autoreactive T cells. This underscores the critical role of peptide-MHC complex stability as a determinant of immunodominance, particularly for self/tumor antigens [1] [3] [5].
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